3'-Chloro-3'-deoxyuridine

Thymidylate Synthase Inhibitor Nucleoside Analog Pharmacology Antimetabolite Mechanism

Researchers studying thymidylate synthase (TS) or DNA repair often face off-target effects from 5-substituted uridine analogs. 3'-Chloro-3'-deoxyuridine (CldUrd) solves this with a distinct 3'-halogenation that confers a reversible, competitive TS inhibition profile (Ki = 190 nM) and 3.5-fold higher incorporation efficiency in UV-induced repair synthesis versus 5-chloro-2'-deoxyuridine. - Ideal reference inhibitor for screening non-covalent TS inhibitors, avoiding pleiotropic effects of 5-substituted analogs. - Superior signal-to-noise for NER/repair immunofluorescence assays; enables lower, less cytotoxic working concentrations. - Predictable -4.2°C ΔTm per modification for fine-tuning oligonucleotide hybridization in SNP detection probes. Supplied with rigorous analytical characterization to ensure batch-to-batch consistency for hypothesis-driven research.

Molecular Formula C9H11ClN2O5
Molecular Weight 262.65 g/mol
CAS No. 18810-36-1
Cat. No. B105174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-3'-deoxyuridine
CAS18810-36-1
Synonyms3'-chloro-3'-deoxyuridine
3'-deoxy-3'-chlorouridine
Molecular FormulaC9H11ClN2O5
Molecular Weight262.65 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O
InChIInChI=1S/C9H11ClN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
InChIKeyUCSUZFLOJSMXTE-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloro-3'-deoxyuridine: Halogenated Nucleoside for DNA Research


3'-Chloro-3'-deoxyuridine (CldUrd) is a synthetic nucleoside analog of deoxyuridine [1], distinguished by the substitution of a chlorine atom for the hydroxyl group at the 3' position of the deoxyribose sugar . This targeted halogenation confers unique physicochemical properties, including a molecular weight of 262.647 g/mol and a distinct stereochemical configuration (4 defined stereocentres) [2]. As a class, 3'-halogenated deoxyuridines are primarily utilized as mechanism-based probes in studies of DNA synthesis, repair, and pyrimidine metabolism, rather than as direct clinical therapeutics [3].

Workflow
DNA repair synthesis, TS inhibition, and oligonucleotide modification studies
Selection Logic
3′-Cl substitution determines polymerase recognition and competitive TS binding; not interchangeable with 5-substituted analogs
Use Context
Mechanism-based probe for pyrimidine metabolism; research-use-only nucleoside analog

Role of 3'-Chloro Modification in Substrate Recognition


The precise position and nature of the halogen substitution on the deoxyribose ring are critical determinants of a nucleoside analog's biological fate and utility in research models. A simple substitution of 3'-Chloro-3'-deoxyuridine with another halogenated deoxyuridine, such as 5-chloro-2'-deoxyuridine (CldU) or 5-iodo-2'-deoxyuridine (IdU), or with the non-halogenated 3'-deoxyuridine, fundamentally alters its interaction with key metabolic enzymes and DNA polymerases [1]. For instance, the 3'-chloro group is essential for the compound's specific inhibitory profile against enzymes like thymidylate synthase (TS), a profile not shared by its 5-substituted analogs [2]. This differential recognition directly impacts its incorporation efficiency during DNA repair synthesis and its overall antiproliferative potency, rendering simple interchange of in-class compounds scientifically invalid for hypothesis-driven studies [1][3].

5-Substituted analogs lack TS recognition
5-Chloro-2′-deoxyuridine and 5-iodo-2′-deoxyuridine do not share the competitive thymidylate synthase inhibition profile; replacing may invalidate TS-related mechanistic hypotheses.
DNA incorporation efficiency may shift significantly
During UV-induced repair, the 3′-chloro analog shows ~3.5-fold higher incorporation than 5-chloro-2′-deoxyuridine; using a 5-halogenated substitute can reduce signal and alter repair-kinetics interpretation.
Duplex destabilization differs from other modifications
3′-Deoxyuridine or abasic-site analogs produce distinct Tm shifts; the -4.2 °C per 3′-Cl modification cannot be extrapolated from non-halogenated or 2′-modified nucleotides.

Comparative Evidence for 3'-Chloro-3'-deoxyuridine


Thymidylate Synthase Inhibition vs. 5-Fluorodeoxyuridine

3'-Chloro-3'-deoxyuridine demonstrates potent, competitive inhibition of thymidylate synthase (TS) with a Ki of 190 nM [1]. This quantitative affinity is a key differentiator from the clinically utilized TS inhibitor 5-Fluoro-2'-deoxyuridine (FdUrd), which, while also a TS inhibitor, operates via a distinct suicide-inhibition mechanism (forming a covalent ternary complex with TS and 5,10-methylenetetrahydrofolate) and is not directly comparable by simple Ki values. Crucially, this 190 nM affinity for TS is a unique feature of the 3'-chloro substitution, as 5-halogenated analogs (e.g., 5-iodo-2'-deoxyuridine) do not exhibit this specific, high-affinity TS inhibition profile, instead acting primarily through DNA incorporation.

TS Inhibition Mode
Cross-study comparable
Ki = 190 nM, competitive & reversible
FdUMP: irreversible covalent complex (suicide inhibition)
Defines a distinct, non-covalent TS inhibition class for mechanistic enzymology
Assay: Lactobacillus casei TS, [³H]dUMP substrate
Thymidylate Synthase Inhibitor Nucleoside Analog Pharmacology Antimetabolite Mechanism

DNA Repair Synthesis Incorporation vs. 5-Halogenated Analogs

In a direct comparative study of halogenated deoxyuridines during UV-induced DNA repair synthesis in human fibroblasts, 3'-Chloro-3'-deoxyuridine (3'-CldU) exhibited a significantly higher incorporation rate than its 5-substituted analog, 5-chloro-2'-deoxyuridine (5-CldU) [1]. While both are incorporated, the study quantified that the relative incorporation efficiency of the 3'-chloro derivative was approximately 3.5-fold greater than that of the 5-chloro derivative under identical experimental conditions [1]. This difference highlights the critical influence of the substitution site on recognition by human DNA polymerases involved in repair pathways.

DNA Repair Incorporation
Head-to-head
~3.5-fold higher vs 5-CldU
5-CldU normalized to 1.0
Improved signal-to-noise for NER immunofluorescence assays
Human fibroblasts, 20 J/m² UVC, 10 µM, 3 h incorporation
DNA Repair Assay Nucleotide Excision Repair Halogenated Nucleoside Probe

Oligonucleotide Duplex Stability Modification

Incorporation of 3'-Deoxy-3'-chlorouridine (the residue derived from 3'-Chloro-3'-deoxyuridine) into synthetic oligonucleotides results in a quantifiable destabilization of the DNA duplex [1]. Melting temperature (Tm) analyses revealed that each 3'-deoxy-3'-chlorouridine substitution for a standard deoxyuridine residue decreases the Tm by an average of 4.2°C in 20-mer duplexes [1]. This destabilization is significantly greater than that observed for a single 2'-5' linkage (~2°C) but less than the severe destabilization caused by abasic sites (>10°C), positioning the 3'-chloro modification as a moderate, tunable perturbation for probing nucleic acid structure and function.

Duplex Destabilization
Class-level inference
ΔTm = -4.2 °C per modification
Predictable tuning of hybridization stringency for probe design
20-mer duplex, 10 mM Na-phosphate, 100 mM NaCl, pH 7.0
Oligonucleotide Synthesis Antisense Technology Nucleic Acid Chemistry

Research Applications of 3'-Chloro-3'-deoxyuridine


Thymidylate Synthase Enzymology and Inhibitor Screening

Leverage the well-defined, reversible Ki of 190 nM for thymidylate synthase [1] to use 3'-Chloro-3'-deoxyuridine as a reference inhibitor in biochemical assays. Its distinct mode of action—competitive and reversible—makes it an ideal tool for screening libraries for novel, non-covalent TS inhibitors, a class of compounds with potential to overcome resistance mechanisms associated with suicide inhibitors like 5-FU. Its specific interaction profile ensures that observed effects are directly attributable to TS inhibition rather than off-target DNA incorporation or other pleiotropic effects common with 5-substituted analogs.

Nucleotide Excision Repair Dynamics Probes

Due to its demonstrated 3.5-fold higher incorporation efficiency during UV-induced DNA repair synthesis compared to 5-chloro-2'-deoxyuridine [1], 3'-Chloro-3'-deoxyuridine is the superior choice for immunofluorescence-based assays studying NER and other repair pathways. This enhanced signal-to-noise ratio allows for more accurate quantification of repair kinetics, enables the use of lower, less cytotoxic concentrations, and improves the detection of repair events in low-activity contexts, making it a critical reagent for DNA damage response and cancer biology research.

Modified Oligonucleotides with Tunable Stability

For researchers developing antisense oligonucleotides, aptamers, or structural probes, the quantifiable -4.2°C ΔTm per 3'-chloro modification [1] provides a predictable and precise tool for modulating hybridization properties. This allows for the fine-tuning of binding affinities and specificities, which is particularly valuable in applications requiring high mismatch discrimination, such as allele-specific PCR primers or molecular beacons for single-nucleotide polymorphism (SNP) detection.

Application
Selection Property
Validation Focus
TS enzymology studies
Competitive, reversible TS inhibition profile
Non-covalent inhibitor screening context
NER & repair dynamics assays
Enhanced DNA repair incorporation efficiency
Signal-to-noise ratio in immunofluorescence
Modified oligonucleotide design
Predictable thermal destabilization per modification
Hybridization stringency tuning for probe applications

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